tert-butyl N-[1-(aminomethyl)-3-methoxycyclobutyl]carbamate, Mixture of diastereomers
Description
tert-Butyl N-[1-(aminomethyl)-3-methoxycyclobutyl]carbamate is a carbamate-protected amine derivative featuring a cyclobutane ring substituted with a methoxy group at position 3 and an aminomethyl group at position 1. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. The compound exists as a mixture of diastereomers due to stereochemical variations at the cyclobutyl ring positions, which influence its physicochemical properties and reactivity . This structural complexity necessitates careful chromatographic separation or stereoselective synthesis for isolation of individual diastereomers.
Properties
IUPAC Name |
tert-butyl N-[1-(aminomethyl)-3-methoxycyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-11(7-12)5-8(6-11)15-4/h8H,5-7,12H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMGCUCVRQYUJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)OC)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a tert-butyl carbamate moiety attached to a cyclobutane derivative with an aminomethyl group. Its synthesis typically involves the reaction of N-Boc-D-serine with isobutyl chlorocarbonate followed by condensation with benzylamine, yielding the desired carbamate derivative. The process is noted for its efficiency, achieving high yields while minimizing environmental impact through the use of less toxic solvents and conditions conducive to green chemistry practices .
2.1. Intermediate in Drug Synthesis
One of the primary applications of tert-butyl N-[1-(aminomethyl)-3-methoxycyclobutyl]carbamate is as an intermediate in the synthesis of lacosamide, an anticonvulsant medication used to treat epilepsy. The compound serves as a precursor that facilitates the construction of more complex molecular architectures required for effective therapeutic agents .
2.2. Anticonvulsant Activity
Research has indicated that derivatives of this compound exhibit significant anticonvulsant activity, making them potential candidates for further development into anti-epileptic drugs. The structural features of the compound may contribute to its ability to modulate neuronal excitability, providing a basis for its pharmacological profile .
The biological activity of tert-butyl N-[1-(aminomethyl)-3-methoxycyclobutyl]carbamate can be attributed to its interaction with sodium channels in neurons. It is hypothesized that the compound stabilizes inactive states of sodium channels, thus preventing excessive neuronal firing associated with seizure activity. This mechanism aligns with that of lacosamide, suggesting that similar derivatives may share this beneficial pharmacological effect .
4.1. Synthesis Efficiency
A study highlighted the synthesis of this compound using phase-transfer catalysis (PTC) techniques, which improved yield rates significantly compared to traditional methods. The reported yield exceeded 90%, demonstrating the effectiveness of modern synthetic strategies in producing high-purity compounds suitable for pharmaceutical applications .
4.2. Toxicological Assessments
Preliminary toxicological assessments have indicated a favorable safety profile for this compound and its derivatives, with no significant adverse effects observed in animal models at therapeutic doses. This aspect is crucial for its consideration in clinical settings .
Comparison with Similar Compounds
Cyclohexane-Based Analogues
- Structural Differences : Cyclohexane ring (6-membered) vs. cyclobutane (4-membered).
- Stereochemistry: Cyclohexane derivatives may exhibit chair conformations, whereas cyclobutane’s planar geometry restricts conformational flexibility.
- Synthetic Utility : Cyclohexane analogues are often preferred in drug discovery for their metabolic stability, while cyclobutane derivatives may offer unique binding profiles due to rigidity .
Azetidine-Based Analogues
Example: tert-Butyl 3-amino-3-ethylazetidine-1-carboxylate (CAS EN300-4835615, )
- Structural Differences : Azetidine (4-membered ring with one nitrogen) vs. cyclobutane (all-carbon ring).
- Impact :
Substituent Variations
Methoxy vs. Aromatic Substituents
- Structural Differences : Benzyl aromatic ring vs. methoxy-substituted cyclobutane.
- Impact :
Methoxy vs. Ketone Substituents
Example : tert-Butyl N-(1-benzyl-3-oxocyclobutyl)carbamate ()
- Structural Differences : 3-Oxocyclobutyl (ketone) vs. 3-methoxycyclobutyl.
- Stability: Ketones are less prone to hydrolysis than methoxy ethers under acidic conditions .
Diastereomer Complexity
Example: tert-Butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate ()
- Key Difference : This compound is synthesized as a single diastereomer, whereas the target compound is a mixture.
- Impact :
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Feature |
|---|---|---|---|---|
| Target Compound (Diastereomer Mixture) | C₁₀H₂₀N₂O₃ | 216.28 | Not provided | 3-Methoxycyclobutyl, Boc-protected |
| tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate | C₁₃H₂₆N₂O₃ | 258.36 | Not provided | Cyclohexane ring |
| tert-Butyl 3-amino-3-ethylazetidine-1-carboxylate | C₁₀H₂₀N₂O₂ | 200.28 | EN300-4835615 | Azetidine ring |
| tert-Butyl N-[3-(aminomethyl)benzyl]carbamate | C₁₄H₂₂N₂O₂ | 250.34 | Not provided | Benzyl substituent |
Preparation Methods
Ring-Closing Metathesis
Ring-closing metathesis (RCM) using Grubbs catalysts enables the formation of the cyclobutane ring from diene precursors. For example, 1,5-dienes undergo RCM in the presence of Grubbs II catalyst (1–5 mol%) in dichloromethane at 40°C, yielding cyclobutane derivatives with exocyclic double bonds. Subsequent hydrogenation (H₂, Pd/C) saturates the double bond, producing the cyclobutane core. This method offers moderate yields (60–70%) but requires careful control of steric and electronic effects to avoid oligomerization.
Photochemical [2+2] Cycloaddition
UV-light-mediated [2+2] cycloaddition between ethylene derivatives and enones generates strained cyclobutane rings. For instance, irradiating a solution of 3-methoxypropenoate and vinyl ether in acetone at 254 nm produces a bicyclic intermediate, which is hydrolyzed to yield the 3-methoxycyclobutane motif. This method is highly stereoselective but suffers from low scalability due to photochemical equipment constraints.
Introduction of Methoxy and Aminomethyl Groups
Functionalization of the cyclobutane ring proceeds via sequential substitution and protection steps.
Methoxy Group Installation
The methoxy group is introduced through nucleophilic substitution or Mitsunobu reaction :
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Nucleophilic Substitution : Treatment of a 3-hydroxycyclobutyl precursor with methyl iodide (MeI) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours achieves O-methylation. Yields range from 75–85%, with residual hydroxyl groups removed via silica gel chromatography.
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Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group is displaced by methoxy via reaction with methanol. This method offers higher stereoretention (>90%) but requires anhydrous conditions.
Aminomethyl Group Incorporation
The aminomethyl group is added via reductive amination or Gabriel synthesis :
-
Reductive Amination : Reacting a cyclobutyl ketone with benzylamine (BnNH₂) and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 yields the secondary amine. Subsequent hydrogenolysis (H₂, Pd/C) removes the benzyl group, yielding the primary aminomethyl derivative.
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Gabriel Synthesis : Treating a cyclobutyl bromide with potassium phthalimide in DMF at 100°C forms the phthalimide-protected amine. Hydrazinolysis (NH₂NH₂, ethanol) liberates the free amine.
Boc Protection of the Aminomethyl Group
The final step involves protecting the primary amine with a tert-butyl carbamate (Boc) group.
Standard Boc Protection Protocol
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Reaction Conditions : The amine is dissolved in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen.
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Base Addition : Triethylamine (Et₃N, 1.2 equiv) is added to scavenge HCl.
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Boc Anhydride Introduction : Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 12 hours.
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Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate = 4:1).
Yield : 85–92%.
Purity : >95% (HPLC).
Optimization of Diastereomeric Ratio
The mixture of diastereomers arises during cyclobutane ring formation and subsequent functionalization. Key factors influencing the ratio include:
Solvent Effects
Temperature Control
Lower temperatures (–20°C to 0°C) slow reaction kinetics, allowing thermodynamic control to favor the more stable trans-diastereomer.
Purification and Characterization
Chromatographic Separation
Diastereomers are resolved using flash chromatography with silica gel and a gradient of hexane/ethyl acetate (10:1 to 3:1). Analytical HPLC (C18 column, 70:30 acetonitrile/water) confirms separation efficiency (R > 1.5).
Spectroscopic Confirmation
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¹H NMR : Boc tert-butyl protons appear as a singlet at δ 1.38 ppm. Methoxy protons resonate at δ 3.30 ppm.
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¹³C NMR : Carbamate carbonyl at δ 155.2 ppm; cyclobutane carbons between δ 25–40 ppm.
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HRMS : Calculated for C₁₂H₂₂N₂O₃ [M+H]⁺: 253.1658; Found: 253.1655.
Industrial-Scale Production Considerations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl N-[1-(aminomethyl)-3-methoxycyclobutyl]carbamate, and how can diastereomeric mixtures be minimized during synthesis?
- Methodology : Multi-step synthesis often involves coupling tert-butyl carbamate precursors with functionalized cyclobutane intermediates. For example, palladium-catalyzed cross-coupling (e.g., Pd₂(dba)₃ with BINAP ligand) in toluene under inert atmosphere achieves C–N bond formation . Purification via silica gel column chromatography (EtOAc/hexane gradients) is critical to isolate intermediates. To reduce diastereomer formation, optimize stereoselective conditions (e.g., chiral auxiliaries or enantioselective catalysts) and monitor reaction progress via TLC/LC-MS .
Q. How can diastereomers of this compound be separated and characterized analytically?
- Methodology : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and mobile phases like hexane/isopropanol (90:10) for baseline separation. Confirm diastereomer ratios via ¹H-NMR (integration of methoxy or cyclobutyl proton signals) and high-resolution MS (ESI+). For example, diastereomeric mixtures (1:1 ratio) were resolved using flash chromatography in , yielding >95% purity .
Q. What are the key stability considerations for storing and handling this carbamate derivative?
- Methodology : The compound is moisture-sensitive due to the carbamate group. Store under nitrogen at –20°C in amber glass vials to prevent hydrolysis. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) and analyze by HPLC. highlights similar tert-butyl carbamates requiring anhydrous conditions and inert packaging .
Advanced Research Questions
Q. How do the steric and electronic properties of the 3-methoxycyclobutyl group influence diastereomer reactivity in downstream functionalization?
- Methodology : Perform DFT calculations (e.g., Gaussian 16) to model transition states during nucleophilic substitutions or cycloadditions. Compare activation energies of diastereomers using B3LYP/6-31G(d) basis sets. Experimental validation via kinetic studies (e.g., SN2 reactions with alkyl halides) can correlate computational predictions with observed selectivity .
Q. What strategies can mitigate epimerization during deprotection of the tert-butyl carbamate group?
- Methodology : Avoid strong acids (e.g., TFA) for Boc removal; instead, use HCl/MeOH (4 M) at 0°C for controlled deprotection. Monitor epimerization via chiral HPLC post-reaction. demonstrates successful deprotection without racemization using sat. HCl/MeOH at RT .
Q. How can this compound serve as a building block for peptidomimetics or kinase inhibitors?
- Methodology : Incorporate the cyclobutylcarbamate moiety into peptide backbones via solid-phase synthesis (e.g., Fmoc chemistry). For kinase inhibitors, couple the amine group with pyrimidine or pyridine scaffolds (e.g., Suzuki-Miyaura cross-coupling). details analogous syntheses of pyrimidine-triamine derivatives with anti-cancer potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
